Xaliproden

描述

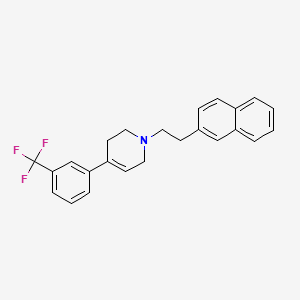

Structure

3D Structure

属性

Key on ui mechanism of action |

Xaliproden is an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor. |

|---|---|

CAS 编号 |

135354-02-8 |

分子式 |

C24H22F3N |

分子量 |

381.4 g/mol |

IUPAC 名称 |

1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C24H22F3N/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18/h1-9,11,16-17H,10,12-15H2 |

InChI 键 |

WJJYZXPHLSLMGE-UHFFFAOYSA-N |

SMILES |

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |

规范 SMILES |

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |

外观 |

Solid powder |

其他CAS编号 |

135354-02-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(2-(naphth-2-yl)ethyl)-4-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride 1-(2-(naphth-2-yl)ethyl)-4-(trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride SR 57746A SR-57746A SR57746A xaliproden xaliproden hydrochloride |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Xaliproden in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xaliproden (SR57746A) is a non-peptidic, orally active compound that has been investigated for its neuroprotective and neurotrophic properties in the context of neurodegenerative diseases, notably amyotrophic lateral sclerosis (ALS).[1] Although clinical trials in ALS did not meet their primary endpoints, preclinical studies have elucidated a distinct mechanism of action centered on the activation of the serotonin (B10506) 5-HT1A receptor and subsequent modulation of intracellular signaling pathways crucial for neuronal survival and function.[2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: 5-HT1A Receptor Agonism

The principal mechanism of action of this compound is its activity as a potent and selective agonist at the 5-HT1A receptor.[1][5] This interaction initiates a cascade of intracellular events that underpin its neuroprotective effects.

Quantitative Data: Receptor Binding and Functional Activity

This compound exhibits high affinity for both rat and human 5-HT1A receptors, comparable to the well-characterized 5-HT1A agonist, (+)8-OH-DPAT.[1] Its functional activity as an agonist has been confirmed through G-protein activation assays, where it stimulates the binding of [³⁵S]GTPγS to G-proteins coupled to the 5-HT1A receptor.[6]

| Parameter | Rat 5-HT1A Receptor | Human 5-HT1A Receptor | Reference |

| Binding Affinity (pKi) | 8.84 | 9.00 | [6] |

| Functional Potency (pEC50) | 7.58 (Hippocampus) | 7.39 (C6-h5-HT1A cells), 7.24 (HeLa-h5-HT1A cells) | [6] |

| Efficacy (Emax, % of 5-HT) | 61% (Hippocampus) | 62% (C6-h5-HT1A cells), 93% (HeLa-h5-HT1A cells) | [6] |

Table 1: Binding Affinity and Functional Activity of this compound at 5-HT1A Receptors.

Downstream Signaling Pathways

Activation of the Gi/o-coupled 5-HT1A receptor by this compound triggers downstream signaling cascades that are critical for its neurotrophic and neuroprotective effects. A key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[7]

Activation of the MAP Kinase (ERK) Pathway

Studies in neuronal cell lines and primary motor neuron cultures have demonstrated that this compound induces the phosphorylation and activation of ERK1 and ERK2 (p44/p42 MAPK).[7] This activation is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein-coupled receptor.[7] Furthermore, the neuroprotective effects of this compound on motor neuron survival are blocked by inhibitors of MEK1, the upstream kinase of ERK1/2, highlighting the essential role of this pathway. The activation of ERK1/2 by this compound appears to involve both p21Ras and Protein Kinase C (PKC).[7]

Modulation of Neurotrophic Factor Expression

A significant consequence of the this compound-induced signaling cascade is the upregulation of neurotrophic factor gene expression. In a mouse model of progressive motor neuropathy (pmn mice), treatment with this compound was shown to counteract the downregulation of Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3) mRNA levels in the brain and spinal cord.[2][8]

| Neurotrophic Factor | Tissue | Effect of this compound Treatment | Reference |

| NGF mRNA | Brain | Increased expression | [2] |

| NGF mRNA | Spinal Cord | Increased expression | [2] |

| NT-3 mRNA | Brain | Increased expression | [2] |

| BDNF mRNA | Brain & Spinal Cord | No significant effect | [2] |

Table 2: Effect of this compound on Neurotrophin mRNA Expression in pmn Mice.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a source rich in 5-HT1A receptors, such as rat hippocampus or cells recombinantly expressing the human 5-HT1A receptor.[9] The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in the assay buffer.

-

Competition Binding Assay: A fixed concentration of a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures are incubated at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Western Blotting for ERK1/2 Phosphorylation

Objective: To assess the activation of the ERK1/2 MAP kinase pathway in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Neuronal cells (e.g., primary motor neurons or PC12 cells) are cultured under appropriate conditions.[7] Prior to treatment, cells are often serum-starved to reduce basal ERK1/2 phosphorylation. Cells are then incubated with this compound at various concentrations and for different time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the Bradford assay, to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal loading, the membrane is stripped and re-probed with an antibody against total ERK1/2. The density of the p-ERK1/2 bands is normalized to the density of the total ERK1/2 bands.

Quantitative Real-Time PCR (qRT-PCR) for Neurotrophin mRNA

Objective: To quantify the relative expression levels of neurotrophin mRNA (e.g., NGF, NT-3) in response to this compound treatment.

Methodology:

-

Tissue/Cell Collection and RNA Extraction: Brain and spinal cord tissues from control and this compound-treated animals are collected.[2] Total RNA is extracted using a suitable method, such as TRIzol reagent, followed by purification.

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the neurotrophins of interest and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target neurotrophin genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Logical Framework of this compound's Neuroprotective Action

The neuroprotective effects of this compound can be understood as a logical progression from its initial molecular interaction to the ultimate cellular outcomes.

Conclusion

References

- 1. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNA Extraction and RT-qPCR [protocols.io]

- 6. 5-HT1A receptors are involved in the effects of this compound on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of neurotrophin mRNA expression in PMN mouse: modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Neurotrophic Potential of SR57746 on Motor Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR57746, also known as Xaliproden, is a synthetic, orally active, non-peptide compound that has demonstrated neurotrophic and neuroprotective properties in various preclinical models. This technical guide provides an in-depth overview of the core scientific findings related to the effects of SR57746 on motor neurons. It details the compound's impact on motor neuron survival and neurite outgrowth, outlines relevant experimental methodologies, and illustrates the primary signaling pathway implicated in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction

Motor neuron diseases, such as Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive degeneration of motor neurons, leading to muscle atrophy, paralysis, and ultimately, death. The development of therapeutic agents that can protect motor neurons from degeneration and promote their survival is a critical area of research. Neurotrophic factors have shown promise in this regard, but their clinical utility is often limited by poor bioavailability and inability to cross the blood-brain barrier.

SR57746 is a small molecule that overcomes these limitations, exhibiting the ability to cross the blood-brain barrier and be orally administered.[1] It has been shown to exert neurotrophic effects, including the enhancement of motor neuron survival and the promotion of neurite extension.[2] The primary mechanism of action for SR57746 is agonism of the 5-hydroxytryptamine receptor 1A (5-HT1A).[1] While clinical trials of SR57746 in ALS did not meet their primary endpoints, the preclinical data on its neurotrophic effects on motor neurons remain a valuable area of study for the development of future neuroprotective therapies.[3]

Quantitative Data on the Effects of SR57746 on Motor Neurons

A note on data availability: The pivotal study by Duong et al. (1999) in the British Journal of Pharmacology provides the most direct evidence for the neurotrophic effects of SR57746 on purified motor neurons. While the full text of this article detailing specific quantitative data is not widely available, the key findings reported in the abstract and subsequent reviews are summarized below. The tables present the qualitative and semi-quantitative findings derived from these sources.

Table 1: Effect of SR57746 on Motor Neuron Survival

| Treatment Group | Concentration | Observation | Comparative Efficacy | Source |

| SR57746A | 1 µM | Increases phenotypic survival of embryonic mouse motor neurons. | To the same extent as Brain-Derived Neurotrophic Factor (BDNF). | [2] |

| BDNF | 100 ng/ml | Increases phenotypic survival of embryonic mouse motor neurons. | Gold standard for in vitro motor neuron survival. | [2] |

| SR57746A | > 1 µM | Neurotrophic effect decreases. | Optimal concentration is critical for maximal effect. | [2] |

Table 2: Effect of SR57746 on Neurite Outgrowth

| Treatment Group | Concentration | Observation | Source |

| SR57746A | 1 µM | Increases the outgrowth and number of neurites from embryonic mouse motor neurons. | [2] |

Experimental Protocols

The following is a representative, detailed methodology for assessing the neurotrophic effects of a compound like SR57746 on primary motor neurons, based on established protocols.

Isolation and Culture of Embryonic Mouse Motor Neurons

This protocol is adapted from standard procedures for the purification of embryonic rodent motor neurons.

Materials:

-

Timed-pregnant mice (e.g., E12-E14)

-

Leibovitz's L-15 medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA (0.05%)

-

DNase I

-

Bovine Serum Albumin (BSA)

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Laminin-coated culture plates or coverslips

-

SR57746A (this compound)

-

Control substances (e.g., vehicle, BDNF)

Procedure:

-

Euthanize pregnant mouse and dissect embryos in L-15 medium.

-

Isolate the spinal cords from the embryos.

-

Dissect the ventral horns containing the motor neurons.

-

Pool the ventral horn tissue and incubate in trypsin-EDTA solution to dissociate the tissue.

-

Neutralize trypsin with BSA-containing medium.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Layer the cell suspension over a density gradient (e.g., OptiPrep™) and centrifuge to separate motor neurons from other cell types.

-

Collect the enriched motor neuron fraction.

-

Wash the cells and resuspend in supplemented Neurobasal medium.

-

Plate the motor neurons on laminin-coated culture vessels at a desired density.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

Motor Neuron Survival Assay

Procedure:

-

After allowing motor neurons to adhere for 24 hours, replace the culture medium with fresh medium containing the experimental compounds.

-

Treatment Groups:

-

Vehicle control (e.g., DMSO)

-

SR57746A at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM)

-

Positive control: BDNF (e.g., 100 ng/ml)

-

-

Incubate the cultures for a predetermined period (e.g., 48-96 hours).

-

Assessment of Survival:

-

Fix the cells with 4% paraformaldehyde.

-

Immunostain for a motor neuron-specific marker (e.g., SMI-32 or Islet-1).

-

Counterstain with a nuclear dye (e.g., DAPI).

-

Capture images using a fluorescence microscope.

-

Count the number of surviving, marker-positive neurons in multiple random fields for each condition.

-

Express survival as a percentage of the number of cells in the positive control (BDNF) group.

-

Neurite Outgrowth Assay

Procedure:

-

Culture and treat motor neurons as described in the survival assay.

-

After the incubation period, fix and stain the cells as described above.

-

Capture high-resolution images of individual motor neurons.

-

Quantification of Neurite Outgrowth:

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites.

-

Quantify the following parameters:

-

Total neurite length per neuron.

-

Length of the longest neurite per neuron.

-

Number of primary neurites per neuron.

-

Number of branch points per neuron.

-

-

Perform measurements on a significant number of neurons per condition to ensure statistical power.

-

Signaling Pathways and Experimental Workflows

SR57746A Signaling Pathway in Motor Neurons

SR57746A is an agonist of the 5-HT1A receptor, a G-protein coupled receptor. Activation of this receptor in neurons is known to trigger downstream signaling cascades associated with neuroprotection and cell survival.[4][5][6]

Caption: SR57746A activates the 5-HT1A receptor, leading to the activation of pro-survival signaling pathways.

Experimental Workflow for Assessing Neurotrophic Effects

The following diagram illustrates the typical workflow for an in vitro study evaluating the neurotrophic properties of a compound on motor neurons.

Caption: Workflow for in vitro analysis of SR57746A's effects on motor neurons.

Discussion and Future Directions

The preclinical evidence suggests that SR57746A possesses neurotrophic properties that are beneficial for motor neuron survival and neurite outgrowth in vitro. The compound's ability to be orally administered and cross the blood-brain barrier made it an attractive candidate for the treatment of neurodegenerative diseases. The primary mechanism of action through the 5-HT1A receptor and the subsequent activation of pro-survival pathways like PI3K/Akt and ERK/MAPK provide a solid biological basis for its observed effects.

Despite the disappointing results of the phase III clinical trials for ALS, the study of SR57746A and its mechanism of action remains relevant. Future research could focus on several areas:

-

Combination Therapies: Investigating whether SR57746A could act synergistically with other neuroprotective agents that target different pathological pathways in motor neuron disease.

-

Next-Generation 5-HT1A Agonists: Designing novel 5-HT1A agonists with improved efficacy, selectivity, or pharmacokinetic profiles.

-

Biomarker Stratification: Exploring whether a subset of patients with specific genetic or molecular profiles might be more responsive to 5-HT1A agonism.

Conclusion

SR57746A has demonstrated clear neurotrophic effects on motor neurons in preclinical models, primarily through the activation of the 5-HT1A receptor and its downstream pro-survival signaling pathways. While it did not achieve clinical success in ALS, the scientific foundation of its mechanism of action provides valuable insights for the ongoing development of novel therapeutics for motor neuron diseases. This technical guide serves as a resource for understanding the core science behind SR57746A's effects on motor neurons, with the aim of informing future research in this critical field.

References

- 1. Protective Effects of 5-HT1A Receptor Inhibition and 5-HT2A Receptor Stimulation Against Streptozotocin-Induced Apoptosis in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-HT1A receptor as a serotonergic target for neuroprotection in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The functional change in the 5-HT1A receptor induced by stress and the role of the 5-HT1A receptor in neuroprotection] [pubmed.ncbi.nlm.nih.gov]

The Discovery of Xaliproden: A 5-HT1A Receptor Agonist with Neurotrophic Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Xaliproden (SR57746A) is a synthetic, non-peptidic compound recognized for its high affinity and agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor.[1] Developed initially by Sanofi-Synthélabo, its discovery was driven by the therapeutic potential of 5-HT1A receptor modulation in neurodegenerative disorders. Beyond its primary serotonergic activity, this compound exhibits significant neurotrophic and neuroprotective properties, which have been a central focus of its preclinical and clinical evaluation.[2][3] This technical guide provides a comprehensive overview of the discovery of this compound, detailing its pharmacological profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. Although phase III clinical trials for amyotrophic lateral sclerosis (ALS) and Alzheimer's disease did not demonstrate sufficient efficacy to warrant regulatory approval, the story of this compound's discovery offers valuable insights into the development of 5-HT1A receptor agonists with neuroprotective capabilities.[2][4]

Pharmacological Profile of this compound

This compound is characterized by its potent and selective agonist activity at the 5-HT1A receptor. Its pharmacological effects extend to neuroprotective and neurotrophic actions, which are, at least in part, mediated by its interaction with this receptor.

Receptor Binding and Functional Activity

The affinity and functional potency of this compound at human and rat 5-HT1A receptors have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Preparation | Radioligand | pKi | Reference |

| 5-HT1A | Human | Recombinant (HeLa cells) | [³H]8-OH-DPAT | 9.00 | [1] |

| 5-HT1A | Rat | Hippocampal membranes | [³H]8-OH-DPAT | 8.84 | [1] |

Table 2: Functional Agonist Activity of this compound in [³⁵S]GTPγS Binding Assays

| Receptor | Species | Preparation | pEC₅₀ | Eₘₐₓ (% of 5-HT) | Reference |

| 5-HT1A | Human | Recombinant (Glioma C6 cells) | 7.39 | 62% | [1] |

| 5-HT1A | Human | Recombinant (HeLa cells) | 7.24 | 93% | [1] |

| 5-HT1A | Rat | Hippocampal membranes | 7.58 | 61% | [1] |

In Vivo Pharmacology

This compound's engagement of the 5-HT1A receptor in vivo has been demonstrated through neurochemical and behavioral studies.

Table 3: In Vivo Effects of this compound in Rats

| Assay | Brain Region | Effect | ED₅₀ (mg/kg, i.p.) | Reference |

| Microdialysis | Frontal Cortex | Increase in extracellular dopamine (B1211576) | 1.2 | [1] |

| Microdialysis | Hippocampus | Reduction in extracellular 5-HT | 0.7 | [1] |

| Formalin Test | Paw | Inhibition of paw licking (Phase 2) | 1.0 | [1] |

| Formalin Test | Paw | Inhibition of paw elevation (Phase 2) | 3.0 | [1] |

Experimental Protocols

The characterization of this compound relied on a suite of standard and specialized pharmacological assays. The detailed methodologies for the key experiments are outlined below.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity of this compound for the 5-HT1A receptor.

-

Objective: To quantify the affinity (Ki) of this compound for the 5-HT1A receptor.

-

Materials:

-

Membrane preparations from cells expressing the 5-HT1A receptor (e.g., recombinant human 5-HT1A in HeLa cells or rat hippocampal tissue).

-

Radioligand: [³H]8-OH-DPAT.

-

Non-labeled competitor: this compound.

-

Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate a fixed concentration of [³H]8-OH-DPAT with the membrane preparation in the presence of varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a 5-HT1A receptor agonist.

-

Materials:

-

Membrane preparations expressing the 5-HT1A receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

This compound at various concentrations.

-

-

Procedure:

-

Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of this compound to the membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To measure the effect of this compound on dopamine and serotonin levels in the rat brain.

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., frontal cortex or hippocampus) of an anesthetized rat.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.

-

Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the changes in neurotransmitter levels as a percentage of the baseline.

-

Formalin Test

This is a widely used animal model of tonic pain that involves both a direct chemical stimulation of nociceptors and an inflammatory response.

-

Objective: To assess the antinociceptive effects of this compound.

-

Procedure:

-

Administer this compound or vehicle to rats.

-

After a pre-treatment period, inject a dilute solution of formalin (e.g., 5%) into the plantar surface of the rat's hind paw.

-

Observe the animal's behavior and quantify the time spent licking or elevating the injected paw.

-

The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, tonic phase (15-60 minutes).

-

Compare the pain-related behaviors in the this compound-treated group to the vehicle-treated group to determine the analgesic effect.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events that are believed to underlie its neuroprotective and neurotrophic effects.

G-Protein Coupling and Downstream Effectors

The 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gαi/o).

Upon binding of this compound, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

MAP Kinase (ERK) Pathway Activation

A key aspect of this compound's neurotrophic action is the activation of the mitogen-activated protein kinase (MAPK), specifically the extracellular signal-regulated kinase (ERK) pathway. This activation is also mediated through the 5-HT1A receptor.

The activation of the ERK pathway by this compound is thought to be a critical component of its ability to promote neuronal survival and differentiation.[5]

Synthesis of this compound

The chemical synthesis of this compound, 1-[2-(2-naphthyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, can be achieved through a multi-step process. A plausible synthetic route is outlined below.

This synthesis involves the preparation of 2-(2-bromoethyl)naphthalene from 2-naphthylacetic acid, followed by its coupling with 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.

Conclusion

The discovery of this compound represents a significant effort in the development of 5-HT1A receptor agonists for the treatment of neurodegenerative diseases. Its well-characterized pharmacological profile, potent receptor activation, and subsequent engagement of neuroprotective signaling pathways provided a strong rationale for its clinical investigation. Although this compound ultimately did not meet its primary endpoints in late-stage clinical trials for ALS and Alzheimer's disease, the extensive preclinical and clinical research conducted has contributed valuable knowledge to the field. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in drug development, highlighting the intricate process of discovering and characterizing novel neuroprotective agents targeting the 5-HT1A receptor. The journey of this compound underscores both the promise and the challenges of translating preclinical neurotrophic effects into clinical efficacy for complex neurodegenerative disorders.

References

- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standardization of the rat paw formalin test for the evaluation of analgesics | Semantic Scholar [semanticscholar.org]

- 5. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Xaliproden for Amyotrophic Lateral Sclerosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xaliproden (SR57746A) is a non-peptidic, orally active compound that was investigated as a potential therapeutic agent for amyotrophic lateral sclerosis (ALS). Its primary mechanism of action is agonism of the serotonin (B10506) 1A (5-HT1A) receptor, which is implicated in neuroprotective and neurotrophic effects. Preclinical studies demonstrated promising results in animal models of motor neuron disease, leading to its evaluation in extensive Phase II and Phase III clinical trials. Despite initial promise, this compound ultimately failed to demonstrate statistically significant efficacy in slowing the progression of ALS in large-scale human studies. This technical guide provides a comprehensive overview of the research on this compound for ALS, including its mechanism of action, a summary of preclinical and clinical data, detailed experimental methodologies for key cited experiments, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound's neuroprotective and neurotrophic properties are primarily attributed to its activity as a 5-HT1A receptor agonist.[1][2] Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events that are believed to confer therapeutic benefits in the context of neurodegeneration.

Signaling Pathway

The binding of this compound to the 5-HT1A receptor leads to the activation of Gαi/o proteins. This activation has two main downstream effects:

-

Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Activation of the MAPK/ERK Pathway: The βγ subunit of the G-protein can activate Phospholipase C (PLC), which subsequently activates Protein Kinase C (PKC). PKC, along with Ras activation, leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This pathway is crucial for promoting cell survival and differentiation.

These signaling events are thought to contribute to the neuroprotective effects of this compound by enhancing the production of neurotrophic factors and promoting neuronal survival.

Preclinical Research

This compound demonstrated neurotrophic and neuroprotective activities in preclinical studies.[3] A key study investigated its effects in the pmn ("progressive motor neuronopathy") mouse model, which exhibits a phenotype of motor neuron degeneration.

In Vivo Studies: pmn Mouse Model

In the pmn mouse model, treatment with this compound was found to increase the lifespan of the animals and delay the progression of motor neuron degeneration.[3] This effect was associated with the upregulation of neurotrophin mRNA, specifically Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3), in the brains of treated mice.[3]

Experimental Protocol: Quantification of Neurotrophin mRNA in pmn Mice

-

Animal Model: Progressive motor neuronopathy (pmn) mice.

-

Treatment: this compound administered orally.

-

Tissue Collection: Brain tissue harvested from treated and control mice.

-

RNA Extraction: Total RNA extracted from brain tissue using standard methods.

-

Reverse Transcription: RNA reverse transcribed to cDNA.

-

Quantitative PCR (qPCR): The expression levels of NGF, NT-3, and other neurotrophin mRNAs, along with housekeeping genes, were quantified using specific primers and probes.

-

Data Analysis: Relative mRNA expression was calculated using the comparative Ct method.

Quantitative Data from Preclinical Studies

| Animal Model | Key Findings | Reference |

| pmn Mouse | Increased lifespan and delayed progression of motor neuron degeneration. | [3] |

| pmn Mouse | Upregulation of NGF and NT-3 mRNA in the brain. | [3] |

Clinical Research in ALS

The promising preclinical data led to the initiation of Phase II and subsequently two large Phase III clinical trials to evaluate the efficacy and safety of this compound in patients with ALS.

Phase II Clinical Trial

A double-blind, placebo-controlled Phase II study involving 54 ALS patients treated for up to 32 weeks showed a trend in favor of 2 mg/day this compound in reducing the rate of deterioration of Forced Vital Capacity (FVC), limb functional score, and manual muscle testing (MMT) score, although these results were not statistically significant in the intent-to-treat analysis.[4] However, in the completer analysis, a significant 43% slower rate of deterioration in FVC was observed in the this compound-treated group.[4]

Phase III Clinical Trials

Two large, randomized, double-blind, placebo-controlled Phase III trials were conducted.

-

Study 1 (n=867): this compound (1 mg or 2 mg daily) as monotherapy.[5]

-

Study 2 (n=1210): this compound (1 mg or 2 mg daily) as an add-on to riluzole (B1680632) therapy.[5]

Primary Endpoints:

-

Time to death, tracheostomy, or permanent assisted ventilation (DTP).[5]

-

Time to a decline in vital capacity (VC) to less than 50% of predicted or DTP.[5]

Secondary Endpoints: Rates of change in various functional measures.[5]

Results: Neither of the Phase III studies met their primary endpoints.[5] In Study 1, for the 2 mg group, a significant 30% relative risk reduction was observed for the time to VC<50% analysis (without DTP).[5] However, this was a secondary endpoint and the primary outcomes were not met. Overall, this compound did not demonstrate a significant effect on disease progression or survival in ALS patients.[5] Tolerability was considered good, with side effects primarily related to its serotonergic properties.[5]

Quantitative Data from Clinical Trials

| Trial Phase | N | Treatment Groups | Key Findings | Reference |

| Phase II | 54 | Placebo, this compound (0.5, 1, 2 mg/day) | Trend towards slower decline in FVC, limb function, and MMT with 2 mg/day. Significant 43% slower FVC decline in completer analysis. | [4] |

| Phase III (Study 1) | 867 | Placebo, this compound (1 mg/day), this compound (2 mg/day) | Primary endpoints not met. Significant 30% RRR for time to VC<50% in the 2 mg group (secondary endpoint). | [5] |

| Phase III (Study 2) | 1210 | Placebo + Riluzole, this compound (1 mg/day) + Riluzole, this compound (2 mg/day) + Riluzole | Primary endpoints not met. | [5] |

Clinical Trial Workflow

The clinical development of this compound for ALS followed a standard drug development pathway, moving from smaller, dose-ranging safety and efficacy studies to large-scale confirmatory trials.

Experimental Protocols

Detailed experimental protocols for many of the preclinical studies involving this compound are not extensively published. However, standard methodologies for the types of experiments conducted are provided below.

In Vitro Neuroprotection Assay (General Protocol)

-

Cell Line: A relevant neuronal cell line, such as NSC-34 (a motor neuron-like hybrid cell line), would be appropriate.

-

Cell Culture: Cells are cultured in appropriate media and conditions.

-

Induction of Cell Death: A neurotoxic insult relevant to ALS is introduced, such as glutamate-induced excitotoxicity or oxidative stress (e.g., using hydrogen peroxide).

-

Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of this compound, or pre-treated with this compound before the insult.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes that differentiate live and dead cells.

-

Data Analysis: The percentage of viable cells in the this compound-treated groups is compared to the control groups (untreated and vehicle-treated).

In Vivo Motor Function Assessment in SOD1-G93A Mice (General Protocol)

-

Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.

-

Treatment: this compound administered orally or via another appropriate route.

-

Motor Function Tests:

-

Rotarod Test: Mice are placed on a rotating rod, and the latency to fall is measured. This assesses balance and coordination.

-

Grip Strength Test: The force with which a mouse grips a wire mesh is measured using a grip strength meter. This assesses muscle strength.

-

Hindlimb Splay Test: The degree to which a mouse's hindlimbs splay apart when suspended by the tail is observed and scored. This is an indicator of hindlimb weakness.

-

-

Disease Onset and Survival: The age at which motor deficits first appear (disease onset) and the overall lifespan of the mice are recorded.

-

Data Analysis: Motor performance, disease onset, and survival in the this compound-treated group are compared to a vehicle-treated control group.

Conclusion

This compound represented a rational therapeutic approach for ALS based on its neurotrophic and neuroprotective properties mediated by 5-HT1A receptor agonism. While preclinical studies in the pmn mouse model were encouraging, the subsequent large-scale Phase III clinical trials unfortunately failed to demonstrate a significant clinical benefit in slowing disease progression or improving survival in ALS patients. The comprehensive data gathered from these studies, however, provides valuable insights for the ALS research community and underscores the challenges of translating preclinical findings into effective therapies for this devastating disease. The detailed information on its mechanism of action and the outcomes of its clinical evaluation can inform the development of future therapeutic strategies targeting neuroprotection in ALS.

References

- 1. researchgate.net [researchgate.net]

- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of neurotrophin mRNA expression in PMN mouse: modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Xaliproden and Chemotherapy-Induced Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant, often dose-limiting, side effect of many antineoplastic agents, impacting patients' quality of life and potentially compromising cancer treatment. Xaliproden (SR57746A), a non-peptide compound, was investigated as a potential neuroprotective agent to mitigate CIPN. This technical guide provides a comprehensive overview of this compound's role in CIPN, detailing its mechanism of action, preclinical evidence, and clinical trial outcomes. The development of this compound was ultimately discontinued (B1498344) due to disappointing results in Phase III clinical trials.[1]

Mechanism of Action: A 5-HT1A Receptor Agonist with Neurotrophic Properties

This compound's primary mechanism of action is the activation of the serotonin (B10506) 5-HT1A receptor.[1][2][3] As a 5-HT1A receptor agonist, it triggers a cascade of intracellular signaling events that are believed to underlie its neuroprotective effects.

Signaling Pathway

The neuroprotective effects of this compound are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2] This signaling cascade is initiated by the binding of this compound to the G-protein coupled 5-HT1A receptor. The activation of this receptor, in turn, involves Ras and Protein Kinase C (PKC) in the downstream signaling to activate MEK1, the upstream kinase of ERK1/2.[2] Activated ERK1/2 can then translocate to the nucleus to regulate the activity of transcription factors, such as CREB and Elk-1, which are involved in promoting neuronal survival and plasticity.

Caption: this compound's neuroprotective signaling cascade.

Preclinical Studies

This compound demonstrated neuroprotective effects in various in vitro and in vivo models of neuronal damage.

In Vitro Models of Chemotherapy-Induced Neuronal Damage

Experimental Protocol:

-

Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from embryonic or neonatal rats and cultured.[4][5][6] For some experiments, DRG neurons are co-cultured with Schwann cells to mimic the peripheral nerve environment.

-

Induction of Neuronal Damage: Neurotoxicity is induced by exposing the DRG neuron cultures to chemotherapeutic agents such as oxaliplatin (B1677828) or vincristine (B1662923) at clinically relevant concentrations.[4]

-

This compound Treatment: this compound is added to the culture medium at various concentrations, either prior to, concurrently with, or after the addition of the chemotherapeutic agent.

-

Assessment of Neuroprotection: The neuroprotective effects of this compound are quantified by measuring neurite length and survival of DRG neurons. This is often done through immunocytochemistry using antibodies against neuronal markers (e.g., β-III tubulin) followed by automated or manual image analysis.

In Vivo Models of Chemotherapy-Induced Peripheral Neuropathy

Experimental Protocol: Vincristine-Induced Neuropathy in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.[2][7]

-

Induction of Neuropathy: Vincristine is administered intravenously or intraperitoneally. A typical dosing regimen involves repeated injections (e.g., 50, 100, or 150 µg/kg) every other day for a total of five injections to induce mechanical and cold hyperalgesia and allodynia.[7]

-

This compound Administration: this compound is administered orally (e.g., via gavage) daily, starting before, during, or after the vincristine treatment.

-

Assessment of Neuropathy:

-

Behavioral Tests: Mechanical sensitivity is assessed using von Frey filaments, and cold sensitivity is measured using the acetone (B3395972) test.

-

Electrophysiology: Nerve conduction velocity and the amplitude of sensory nerve action potentials are measured in peripheral nerves (e.g., sciatic or tail nerve) to assess nerve function.[8]

-

Histopathology: Nerve biopsies are taken to examine for axonal degeneration and demyelination.[8]

-

Caption: Workflow for in vivo assessment of this compound in CIPN.

Clinical Trials in Chemotherapy-Induced Neuropathy

This compound underwent Phase III clinical trials for the treatment of oxaliplatin-induced peripheral neuropathy. However, the development was halted due to a lack of significant efficacy.

Key Phase III Clinical Trials

| Trial Identifier | Official Title | Patient Population | Intervention | Primary Objective | Status |

| NCT00603577 (XENON) | A Multi-center, Randomized, Double Blind, Placebo Controlled Phase III Study to Assess the Efficacy of this compound in Patients With Oxaliplatin-induced Peripheral Sensory Neuropathy (PSN) Following Adjuvant Chemotherapy for Colon Cancer | Patients with Grade ≥ 1 PSN after completing an oxaliplatin-containing adjuvant chemotherapy regimen for colon cancer.[3][9] | This compound (1 mg, oral, daily) vs. Placebo for 6 months or until resolution of PSN.[10] | To assess the effect of this compound on the rate of complete resolution of PSN at 6 months.[3] | Terminated; development of product discontinued.[3] |

| FOLFOX4 Trial | A Multicenter, Randomized Double-blind Placebo Controlled Phase III Study of the Efficacy of this compound in Preventing the Neurotoxicity of Oxaliplatin in First-line Treatment of Patients With Metastatic Colorectal Cancer Treated With Oxaliplatin / 5-FU/LV (FOLFOX4) | First-line metastatic colorectal cancer patients treated with FOLFOX4. | This compound (1 mg, oral, daily) vs. Placebo, administered from the first day of chemotherapy until 15 days after the last oxaliplatin cycle. | To compare the risk of occurrence of Grade 3-4 oxaliplatin-induced cumulative peripheral sensory neuropathy.[11] | Discontinued. |

Efficacy and Safety Outcomes

Detailed quantitative results from these Phase III trials are not widely published, which is common when a drug's development is discontinued. However, reports indicate that the trials did not meet their primary endpoints, leading to the cessation of the this compound development program.

Patient Demographics and Baseline Characteristics (Based on NCT00603577 Inclusion Criteria)

| Characteristic | Criteria |

| Age | > 18 years |

| Cancer Type | Colon Cancer (post-adjuvant chemotherapy) |

| Chemotherapy Regimen | Completed an oxaliplatin-containing regimen |

| Neuropathy Status | Grade ≥ 1 Peripheral Sensory Neuropathy (NCI-CTCAE v3.0) |

| Performance Status | ECOG ≤ 2 |

Conclusion

This compound represented a targeted approach to mitigating chemotherapy-induced peripheral neuropathy by leveraging the neurotrophic potential of 5-HT1A receptor agonism. Preclinical studies demonstrated promising neuroprotective effects through the activation of the MAPK/ERK1/2 signaling pathway. However, these promising preclinical findings did not translate into significant clinical efficacy in Phase III trials for oxaliplatin-induced neuropathy, ultimately leading to the discontinuation of its development for this indication. The story of this compound underscores the challenges in translating preclinical neuroprotective strategies into effective clinical treatments for CIPN and highlights the need for continued research into the complex pathophysiology of this common and debilitating side effect of cancer therapy.

References

- 1. Role of this compound on Recovery Rate From Severe Neuropathy in Patients Who Have Completed Adjuvant Chemotherapy With Oxaliplatin Based Regimens | Clinical Research Trial Listing [centerwatch.com]

- 2. A rat pain model of vincristine-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 5. In Vitro Modeling of Human Dorsal Root Ganglion Neurons for GCaMP6-Based Calcium Imaging of Sensory Responses to HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An integrated cell isolation and purification method for rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new animal model of vincristine-induced nociceptive peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biotechhunter.com [biotechhunter.com]

- 11. Project Data Sphere [data.projectdatasphere.org]

Executive Summary

Age-related macular degeneration (AMD) remains a leading cause of irreversible vision loss in the elderly, with the dry form, particularly geographic atrophy (GA), lacking effective treatments. This technical guide provides an in-depth review of the preclinical investigation into Xaliproden, a 5-HT1A receptor agonist, as a potential therapeutic agent for AMD. This compound has demonstrated significant neuroprotective, anti-oxidant, and anti-inflammatory properties in retinal models, suggesting a promising role in mitigating the complex pathology of AMD. This document consolidates the available quantitative data, details the experimental protocols from key studies, and visualizes the proposed mechanisms of action and experimental workflows. While previously investigated for other neurodegenerative diseases, the repurposing of this compound for AMD presents a compelling avenue for further research and development.

Introduction: The Rationale for this compound in AMD

Chronic oxidative stress and inflammation are widely recognized as key drivers in the pathogenesis of age-related macular degeneration.[1] These processes lead to the dysfunction and eventual death of retinal pigment epithelium (RPE) cells and photoreceptors, culminating in vision loss. This compound, a non-peptide, orally active compound, has emerged as a candidate for AMD therapy due to its established neurotrophic effects and its agonistic activity on 5-HT1A receptors.[2] The rationale for investigating this compound is further supported by its favorable safety profile observed in previous clinical trials for other neurodegenerative conditions, such as amyotrophic lateral sclerosis (ALS).[2][3] This guide synthesizes the preclinical evidence supporting the potential of this compound in the treatment of AMD.

Mechanism of Action: A Multi-Faceted Approach to Retinal Protection

This compound's protective effects in the retina are attributed to its ability to modulate multiple cellular pathways through the activation of the 5-HT1A receptor. The primary mechanisms of action are twofold: bolstering the cellular antioxidant defense system and attenuating the inflammatory response.

Upregulation of Antioxidant Defenses

This compound has been shown to induce the expression of a suite of antioxidant and detoxifying enzymes. This response is likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.

Attenuation of Inflammatory Pathways

In addition to its antioxidant properties, this compound exhibits potent anti-inflammatory effects. It has been demonstrated to suppress the production of pro-inflammatory cytokines and other inflammatory mediators in RPE cells when challenged with inflammatory stimuli.

In Vitro Studies: Cellular Evidence of Protection

Experimental Protocols

3.1.1. Cell Culture and Induction of Stress

-

Cell Line: ARPE-19, a human retinal pigment epithelial cell line, was used for all in vitro experiments.

-

Oxidative Stress Induction: To mimic oxidative damage, ARPE-19 cells were treated with paraquat (B189505), a mitochondrial stressor.[3]

-

Inflammatory Stress Induction: To simulate an inflammatory environment, ARPE-19 cells were exposed to tumor necrosis factor-alpha (TNF-α).[3]

3.1.2. Key Assays

-

Cell Viability Assay: The MTS assay was employed to quantify cell viability following exposure to paraquat with and without this compound treatment.

-

Gene Expression Analysis: Quantitative real-time PCR (RT-qPCR) was used to measure the transcript levels of antioxidant response genes and pro-inflammatory cytokines.

-

RPE Monolayer Integrity: Transepithelial electrical resistance (TEER) measurements and immunocytochemistry for the tight junction protein ZO-1 were used to assess the integrity of the RPE cell monolayer.

Quantitative Data

Table 1: Effect of this compound on ARPE-19 Cell Viability under Oxidative Stress

| Treatment Group | This compound Concentration | Cell Viability (% of Control) |

| Paraquat | 0 µM | 50% |

| Paraquat + this compound | 1 µM | 65% |

| Paraquat + this compound | 5 µM | 80% |

| Paraquat + this compound | 10 µM | 95% |

Data synthesized from descriptions of dose-dependent increases in cell survival in preclinical studies.[3]

Table 2: Modulation of Gene Expression by this compound in ARPE-19 Cells

| Condition | Target Gene | Fold Change with this compound |

| Oxidative Stress | Nrf2 | ↑ |

| NqO1 | ↑ | |

| GSTM1 | ↑ | |

| CAT | ↑ | |

| HO-1 | ↑ | |

| Inflammatory Stress | IL-1β | ↓ |

| IL-6 | ↓ | |

| CCL20 | ↓ | |

| VEGF | ↓ |

Data derived from qualitative and quantitative descriptions in published research.[3]

Experimental Workflow

In Vitro Experimental Workflow

In Vivo Studies: Evidence of Retinal Protection in an Animal Model

Experimental Protocols

4.1.1. Animal Model

-

Model: Mice with a conditional knockout of the Sod2 gene (encoding mitochondrial superoxide (B77818) dismutase) specifically in the RPE were used as a model for geographic atrophy.[3] This model recapitulates key features of AMD, including progressive RPE and photoreceptor atrophy due to chronic mitochondrial oxidative stress.[3]

4.1.2. Drug Administration

-

Route: this compound was administered daily via oral gavage.[3]

-

Doses: Two dose levels were tested: 0.5 mg/kg and 3 mg/kg.[3]

-

Duration: Treatment was carried out for 4 months.[3]

4.1.3. Outcome Measures

-

Retinal Structure: Spectral domain optical coherence tomography (SD-OCT) and light and electron microscopy were used to assess retinal morphology, including the thickness of the outer nuclear layer (ONL).[3]

-

Retinal Function: Full-field electroretinography (ERG) and optokinetic measurements were employed to evaluate retinal function and visual acuity, respectively.[3]

Quantitative Data

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Geographic Atrophy

| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (3 mg/kg) |

| Visual Acuity Improvement | - | 28% | 31% |

| Outer Nuclear Layer Thickness | Reduced | Improved | Improved |

| RPE Vacuolization | Substantial | Reduced | Reduced |

| Photoreceptor Disorganization | Present | Reduced | Reduced |

Data extracted from "Repurposing an orally available drug for the treatment of geographic atrophy".[3]

Experimental Workflow

In Vivo Experimental Workflow

Signaling Pathways

The protective effects of this compound in retinal cells are mediated by complex signaling cascades initiated by the activation of the 5-HT1A receptor. The downstream pathways involve the upregulation of antioxidant defenses and the suppression of inflammatory responses.

Proposed Signaling Pathway of this compound

Discussion and Future Directions

The preclinical data strongly suggest that this compound warrants further investigation as a potential oral therapeutic for dry AMD, particularly geographic atrophy. Its multifaceted mechanism of action, targeting both oxidative stress and inflammation, aligns well with our current understanding of AMD pathogenesis. The oral bioavailability of this compound is a significant advantage over current and emerging therapies for retinal diseases that require intravitreal injections.

Despite the promising preclinical findings, it is important to note that this compound's development for other neurodegenerative diseases was discontinued (B1498344) due to a lack of efficacy in Phase III clinical trials.[2] However, the distinct pathophysiology of AMD may present a more suitable context for this compound's therapeutic effects.

Future research should focus on:

-

Dose-ranging studies: To determine the optimal therapeutic window for retinal protection.

-

Long-term efficacy and safety studies: In relevant animal models to assess the durability of the protective effects and to identify any potential long-term side effects.

-

Combination therapies: Investigating the potential synergistic effects of this compound with other emerging therapies for dry AMD.

-

Clinical translation: Should further preclinical studies yield positive results, a carefully designed clinical trial in patients with geographic atrophy would be the next logical step. As of now, no clinical trials for this compound in the treatment of AMD have been registered. A recent study in 2024 explored a nanoscale zirconium-porphyrin metal-organic framework for the delivery of this compound to the retina, which could enhance its efficacy and reduce systemic side effects.[4]

Conclusion

This compound represents a promising, orally available drug candidate for the treatment of dry age-related macular degeneration. Its ability to protect RPE cells and photoreceptors from oxidative and inflammatory insults through the activation of the 5-HT1A receptor provides a strong rationale for its continued investigation. The comprehensive preclinical data presented in this guide offer a solid foundation for future research aimed at translating this potential therapeutic into a clinical reality for patients with AMD.

References

SR57746: A Catalyst for Nerve Growth Factor Synthesis in Astrocytes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of the neuroprotective compound SR57746 on the synthesis of Nerve Growth Factor (NGF). SR57746, also known as Xaliproden, has demonstrated significant potential in stimulating the production and release of NGF from cultured primary astrocytes. This document consolidates key quantitative data, details the experimental protocols for assessing its efficacy, and elucidates the underlying signaling pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel neurotrophic therapies.

Introduction

Nerve Growth Factor (NGF) is a pivotal neurotrophin essential for the survival, development, and function of neurons in both the central and peripheral nervous systems. Its role in promoting neuronal health has made it a key target in the development of therapies for neurodegenerative diseases. Astrocytes, the most abundant glial cells in the central nervous system, are a significant source of NGF. Consequently, pharmacological agents that can modulate NGF synthesis in astrocytes are of considerable therapeutic interest.

SR57746 is a non-peptidic compound with recognized neuroprotective properties. Research has shown that its neurotrophic effects are, at least in part, attributable to its ability to enhance the synthesis and release of NGF in astrocytes. This guide delves into the molecular mechanisms and experimental evidence supporting the role of SR57746 as a potent inducer of NGF.

Quantitative Analysis of SR57746A's Effect on NGF Synthesis

The administration of SR57746A to primary cultures of rat cortical astrocytes results in a significant and time-dependent increase in both NGF messenger RNA (mRNA) levels and the secretion of NGF protein.

Effect on NGF mRNA Levels

SR57746A induces a transient increase in NGF mRNA levels in cultured astrocytes. The maximal effect is observed at a concentration of 1 µM after 6 hours of incubation, leading to a 220% increase compared to control levels.[1] The NGF mRNA levels begin to decline after 9 hours and return to baseline by 18 hours.[1]

Table 1: Time-Dependent Effect of SR57746A (1 µM) on NGF mRNA Levels in Cultured Astrocytes [1]

| Incubation Time (hours) | NGF mRNA Level (% of Control) |

| 3 | ~200% |

| 6 | 220% |

| 9 | Declined from peak |

| 18 | Returned to control |

Effect on NGF Protein Secretion

The increase in NGF mRNA is followed by a corresponding increase in the secretion of NGF protein into the culture medium. A significant rise in extracellular NGF is detectable after 6 hours of treatment with 1 µM SR57746A. The peak of NGF secretion occurs at 15 hours, reaching approximately 350% of the control values.[1]

Table 2: Time-Dependent Effect of SR57746A (1 µM) on NGF Protein Secretion in Cultured Astrocytes [1]

| Incubation Time (hours) | Extracellular NGF Level (% of Control) |

| 6 | ~175% |

| 15 | ~350% |

| 24 | ~260% |

Signaling Pathways Implicated in SR57746A-Induced NGF Synthesis

The mechanism by which SR57746A stimulates NGF synthesis involves the activation of immediate early genes (IEGs) and is likely mediated through the sigma-1 receptor and the MAP kinase signaling cascade.

Involvement of Immediate Early Genes (IEGs)

The increase in NGF mRNA is preceded by a rapid and transient induction of the IEGs c-fos, c-jun, and junB.[1] These genes encode proteins that form the AP-1 transcription factor complex, which is known to be involved in the regulation of NGF gene expression. The induction of these IEGs suggests that SR57746A initiates a transcriptional cascade that culminates in the synthesis of NGF.

Role of the Sigma-1 Receptor and MAP Kinase Pathway

While direct evidence in astrocytes is still emerging, studies in PC12 cells have shown that SR57746A (this compound) activates the ERK1 and ERK2 isoforms of the MAP kinase pathway.[2] This activation is mediated by the 5-HT1A receptor and involves p21Ras and Protein Kinase C (PKC).[2] Given that the ERK/MAP kinase pathway is a known regulator of gene expression in astrocytes, it is highly probable that SR57746A utilizes this pathway to induce the expression of IEGs and subsequently NGF. The neurotrophic effects of other sigma-1 receptor agonists are also well-documented, further supporting the involvement of this receptor in the actions of SR57746A.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in this guide.

Primary Astrocyte Culture from Neonatal Rat Cortex

This protocol outlines the procedure for establishing primary astrocyte cultures from the cerebral cortices of neonatal rats.

-

Tissue Dissection: Cerebral cortices are dissected from 1-2 day old Wistar rat pups in a sterile environment.

-

Cell Dissociation: The cortical tissue is mechanically dissociated by trituration through a series of Pasteur pipettes with decreasing tip diameters in a suitable culture medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum).

-

Plating: The resulting cell suspension is plated onto poly-L-lysine-coated culture flasks.

-

Purification: After 7-10 days in culture, microglia and oligodendrocytes are removed by shaking the flasks on an orbital shaker. The remaining adherent cells are predominantly astrocytes.

-

Subculturing: Astrocytes are detached using trypsin-EDTA and re-plated onto new culture dishes for experiments.

Quantification of NGF mRNA by Northern Blot Analysis

This protocol describes the quantification of NGF mRNA levels in cultured astrocytes following treatment with SR57746A.

-

Treatment: Confluent astrocyte cultures are treated with SR57746A (or vehicle control) at the desired concentrations and for various time points.

-

RNA Extraction: Total RNA is extracted from the astrocytes using a standard method, such as the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

Electrophoresis: A defined amount of total RNA (e.g., 20 µg) is denatured and separated by size on a formaldehyde-agarose gel.

-

Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action.

-

Hybridization: The membrane is incubated with a radiolabeled (e.g., ³²P) oligonucleotide probe specific for NGF mRNA. A probe for a housekeeping gene (e.g., β-actin) is used as a loading control.

-

Detection and Quantification: The radioactive signal is detected by autoradiography, and the intensity of the bands is quantified using densitometry. NGF mRNA levels are normalized to the β-actin signal.

Measurement of NGF Protein by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol details the measurement of secreted NGF protein in the astrocyte culture medium.

-

Sample Collection: The culture medium from SR57746A-treated and control astrocyte cultures is collected at various time points.

-

ELISA Procedure: A sandwich ELISA is performed using a commercial kit.

-

A microtiter plate pre-coated with a monoclonal antibody specific for NGF is used.

-

Standards and collected culture medium samples are added to the wells and incubated.

-

After washing, a polyclonal antibody against NGF conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Following another incubation and wash step, a substrate solution is added, which develops a color in proportion to the amount of NGF bound.

-

-

Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The concentration of NGF in the samples is determined by comparison to a standard curve.

Conclusion

SR57746 has been shown to be a potent inducer of NGF synthesis in primary astrocytes. The compound elicits a significant, time-dependent increase in both NGF mRNA and secreted protein. The underlying mechanism involves the rapid induction of immediate early genes, likely through the activation of the sigma-1 receptor and the subsequent engagement of the ERK/MAP kinase signaling pathway. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and validation of SR57746 and similar compounds as potential therapeutic agents for neurodegenerative disorders. The continued exploration of such molecules holds promise for the development of novel treatments aimed at harnessing the brain's endogenous neurotrophic potential.

References

Early Research on Xaliproden and Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xaliproden (SR57746A) is a non-peptidic, orally active compound that emerged from early drug discovery programs as a potential neuroprotective agent.[1] Initial research focused on its potential to mimic the effects of neurotrophic factors, which are crucial for neuronal survival and differentiation but have limited therapeutic use due to poor bioavailability and short half-life.[1] this compound was investigated for a range of neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and chemotherapy-induced peripheral neuropathy.[1] This technical guide provides an in-depth overview of the core preclinical and early clinical research on this compound's neuroprotective effects, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action: 5-HT1A Receptor Agonism and MAP Kinase Pathway Activation

Early studies identified this compound as a potent agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[2] This interaction is central to its neuroprotective mechanism. Unlike neurotrophins that act through Trk receptors, this compound's effects are mediated by a G-protein coupled receptor signaling cascade.[2]

Activation of the 5-HT1A receptor by this compound initiates a downstream signaling cascade that prominently involves the mitogen-activated protein kinase (MAPK) pathway.[3] Key molecular players in this pathway have been identified through various in vitro studies. The signal transduction proceeds through the activation of G-proteins, leading to the stimulation of Phospholipase C (PLC) and Protein Kinase C (PKC). Subsequently, the small GTPase Ras is activated, which in turn activates MEK-1 (MAPK/ERK kinase 1), a dual-specificity kinase. MEK-1 then phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key effectors in promoting cell survival and differentiation.[3]

dot

Preclinical Research: In Vitro and In Vivo Evidence of Neuroprotection

In Vitro Studies

Early in vitro investigations of this compound's neuroprotective potential were frequently conducted using the PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). These studies were instrumental in elucidating the drug's mechanism of action.

Experimental Protocol: Neuroprotection in PC12 Cells

-

Cell Culture: PC12 cells are cultured in appropriate media, typically RPMI 1640 or DMEM, supplemented with horse serum and fetal bovine serum.

-

Induction of Neuronal Damage: Neurotoxicity is induced using agents like hydrogen peroxide (H₂O₂) to model oxidative stress, or 6-hydroxydopamine (6-OHDA) to mimic dopaminergic neuron degeneration seen in Parkinson's disease.[4][5][6][7]

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before the addition of the neurotoxic agent.

-

Assessment of Neuronal Survival: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[4]

Experimental Protocol: MAP Kinase Activation Assay

-

Cell Lysis: Following treatment with this compound, cells are lysed to extract proteins.

-

Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a membrane. The activation of ERK1/2 is detected using antibodies specific to the phosphorylated (active) forms of these kinases.[8][9][10] Total ERK1/2 levels are also measured as a loading control.

In Vivo Studies

Animal models were crucial in evaluating the in vivo efficacy of this compound for various neurodegenerative conditions. A notable preclinical model was the vincristine-induced neuropathy in rats, which mimics chemotherapy-induced peripheral neuropathy.

Experimental Protocol: Vincristine-Induced Neuropathy in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.[11][12]

-

Induction of Neuropathy: Vincristine is administered, often via intraperitoneal or intravenous injection, at doses ranging from 0.1 to 0.2 mg/kg over a period of several days or weeks to induce peripheral neuropathy.[11][12][13][14]

-

This compound Administration: this compound is administered orally (by gavage) at a specific dose, for example, 10 mg/kg daily.[15]

-

Assessment of Neuroprotection:

-

Behavioral Testing: Nociceptive responses to mechanical and thermal stimuli are measured to assess sensory neuropathy.[11]

-

Electrophysiology: Nerve conduction velocity and the amplitude of sensory and compound muscle action potentials are recorded to evaluate nerve function.[14]

-

Histology: Sciatic nerve and spinal cord tissues are examined for signs of axonal degeneration and demyelination.[11][14]

-

Magnetic Resonance Imaging (MRI): In some models, MRI is used to non-invasively assess brain lesions.[15]

-

Quantitative Data from Preclinical In Vivo Study

| Animal Model | Treatment Group | Outcome Measure | Result |

| Rat model of Alzheimer's disease (vincristine-induced brain lesion) | This compound (10 mg/kg daily) | Reduction in the magnitude of the increase in MR signal intensity in the septum | ~50% reduction from day 10 onwards[15] |

dot

Early Clinical Trials in Amyotrophic Lateral Sclerosis (ALS)

This compound advanced to clinical trials for several neurodegenerative diseases, with the most comprehensive data available for its investigation in ALS.

Phase II Clinical Trial

A Phase II, double-blind, placebo-controlled study involving 54 ALS patients treated for up to 32 weeks provided the initial clinical evidence for this compound's potential.[16]

Experimental Protocol: Phase II ALS Trial

-

Patient Population: 54 patients with ALS.[16]

-

Treatment Arms: Placebo vs. This compound (2 mg).[16]

-

Primary Outcome Measures: Rate of deterioration of forced vital capacity (FVC), limbs functional score, and manual muscle testing score (MMT).[16]

Quantitative Data from Phase II ALS Trial

| Treatment Group | Outcome Measure | Result | p-value |

| This compound (2 mg) (Completer Analysis) | Slower rate of deterioration in FVC | 43% slower rate of deterioration | 0.046[16] |

Phase III Clinical Trials

Two large, randomized, double-blind, placebo-controlled Phase III trials were conducted to further evaluate the efficacy and safety of this compound in ALS patients.[17][18]

Experimental Protocol: Phase III ALS Trials

-

Study 1: 867 patients with clinically probable or definite ALS were randomized to receive placebo, 1 mg this compound, or 2 mg this compound orally once daily as monotherapy.[17][18]

-

Study 2: 1210 patients with clinically probable or definite ALS were randomized to the same treatment arms as Study 1, but with the addition of riluzole (B1680632) (50 mg twice daily) as background therapy.[17][18]

-

Primary Endpoints:

Quantitative Data from Phase III ALS Trials

| Study | Treatment Group | Outcome Measure | Result | p-value |